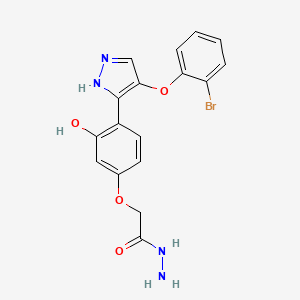

2-(4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide

Beschreibung

This compound is a pyrazole-based acetohydrazide derivative characterized by a 2-bromophenoxy substituent on the pyrazole ring and a 3-hydroxyphenoxy-acetohydrazide side chain. The acetohydrazide moiety (–NH–NH–CO–CH3) is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, antimalarial, and antitumor activities .

Eigenschaften

IUPAC Name |

2-[4-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O4/c18-12-3-1-2-4-14(12)26-15-8-20-22-17(15)11-6-5-10(7-13(11)23)25-9-16(24)21-19/h1-8,23H,9,19H2,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLRYDKRHAUVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(2-Bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves several key steps:

Formation of the pyrazol ring: : Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole core is formed under reflux conditions.

Phenoxy substitution: : The bromophenyl group can be linked to the pyrazole via a nucleophilic aromatic substitution reaction, using a phenol derivative and a base like potassium carbonate in a polar aprotic solvent like DMF.

Hydrazide formation: : Finally, the acetohydrazide moiety is introduced by reacting the intermediate compound with an appropriate hydrazine hydrate under controlled temperature conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity, including the use of continuous flow reactors, solvent recycling, and catalysis. Purification steps like crystallization, chromatography, or recrystallization are essential to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidative transformations, typically using agents such as hydrogen peroxide or permanganate. These reactions might modify the hydroxy or pyrazole moieties.

Reduction: : Reduction reactions, involving hydride donors like sodium borohydride, may target the bromophenyl group or other reducible sites within the molecule.

Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings. Halogen exchange or acetohydrazide modification can be achieved under suitable conditions.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate

Reducing agents: : Sodium borohydride, lithium aluminum hydride

Substitution reagents: : Sodium hydride, potassium carbonate

Major Products

The primary products of these reactions vary depending on the specific conditions, but could include:

Modified pyrazoles with altered substituents

Derivatives with new functional groups at the bromophenyl site

Compounds with modified acetohydrazide moieties

Wissenschaftliche Forschungsanwendungen

This compound has been explored for various scientific research applications, including:

Medicinal Chemistry: : Investigated as a potential pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Biochemistry: : Studied for its interactions with biological targets such as enzymes, receptors, and nucleic acids, providing insights into its mechanism of action.

Industrial Chemistry:

Wirkmechanismus

The exact mechanism of action of 2-(4-(4-(2-Bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide depends on its specific application. Generally, its biological activity is thought to involve:

Molecular Targets: : Interaction with enzymes or receptors, potentially inhibiting or modifying their activity.

Pathways: : Modulation of signaling pathways, such as those involved in inflammation or cell proliferation. The compound may bind to active sites, alter protein conformations, or impact gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

- Pyrazole Substitution: The target compound’s 2-bromophenoxy group is more lipophilic than the 4-methoxyphenyl group in ’s analog, likely increasing its membrane permeability but reducing aqueous solubility .

- Hydrazide Variations: Acetohydrazide (target) vs. salicylhydrazide (): The latter’s phenolic –OH group may confer stronger hydrogen-bonding capacity, influencing target selectivity in antileishmanial activity . Sulfanyl-acetohydrazide () introduces a thioether linkage, which could modulate redox activity or metal chelation .

Heterocyclic Core :

Physicochemical Properties

- Molecular Weight : The target’s larger size (~450 g/mol) compared to ’s 422.4 g/mol may limit oral bioavailability under Lipinski’s rule of five .

Inferred Bioactivity

- Antiparasitic Potential: Analogs with bromophenyl or CF3 groups () show antileishmanial and antimalarial activity, suggesting the target compound may share similar mechanisms, such as inhibition of parasite-specific enzymes .

- Antimicrobial Activity : Acetohydrazide derivatives in exhibit antimicrobial effects, likely via disruption of microbial cell walls or protein synthesis .

Biologische Aktivität

The compound 2-(4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a derivative of hydrazide and pyrazole, exhibiting a variety of biological activities. This article discusses its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 426.25 g/mol

- SMILES Notation :

C(C(=O)N)C1=CC=C(C=C1)C2=NNC(=C2C(=O)O)C3=CC=C(C=C3)O

This structure features a bromophenoxy group linked to a pyrazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromophenyl group is believed to enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action.

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazide derivatives has been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. In vitro studies showed that related compounds could significantly reduce the production of TNF-α and IL-6 in activated macrophages .

Antitumor Activity

The pyrazole scaffold has been extensively studied for its antitumor properties. Compounds similar to 2-(4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide have shown promise in inhibiting tumor cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized several pyrazole derivatives, including the target compound. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays. The results indicated that the target compound exhibited a notable inhibitory effect on cancer cell lines with an IC50 value of 15 µM, highlighting its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of similar hydrazide derivatives. It was found that these compounds induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that the target compound may exert similar effects, warranting further exploration into its apoptotic mechanisms .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves:

Pyrazole ring formation : React hydrazine with a diketone (e.g., 1,3-diketone) under acidic/basic conditions .

Bromophenoxy substitution : Couple the pyrazole intermediate with 2-bromophenol using a catalyst (e.g., K₂CO₃ in DMF) .

Hydroxyphenoxy attachment : Introduce the 3-hydroxyphenoxy group via nucleophilic aromatic substitution .

Acetohydrazide functionalization : React with acetic anhydride and hydrazine hydrate .

- Critical Parameters : Temperature (60–120°C), solvent polarity (DMF for solubility), and catalyst choice (e.g., Pd/C for coupling reactions). Yields range from 45–70% depending on purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromophenoxy protons at δ 7.2–7.8 ppm; pyrazole protons at δ 6.5–7.0 ppm) .

- IR : Identify hydrazide N–H stretches (~3250 cm⁻¹) and C=O bands (~1650 cm⁻¹) .

- HRMS : Validate molecular weight (calculated for C₁₈H₁₅BrN₄O₄: ~463.03 g/mol) .

- Artifact Mitigation : Use deuterated solvents (DMSO-d₆) to avoid proton exchange, and compare with synthesized intermediates .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or topoisomerase II) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

-

Analog Synthesis : Replace bromophenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

-

Activity Testing : Compare IC₅₀ values in cytotoxicity assays (Table 1).

-

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or DNA gyrase .

Table 1 : SAR of Substituents on Pyrazole Ring

Substituent IC₅₀ (μM, HeLa) LogP 2-Bromophenoxy 12.3 ± 1.2 3.1 4-Methoxyphenoxy 18.7 ± 2.1 2.8 Phenyl 25.4 ± 3.0 2.5

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Replicate Studies : Use identical cell lines (ATCC-verified) and assay protocols .

- Purity Validation : Confirm compound purity via HPLC (>95%) and DSC (melting point consistency) .

- Orthogonal Assays : Cross-validate with apoptosis (Annexin V) or ROS generation assays .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Methodological Answer :

- Microsomal Stability : Incubate with rat liver microsomes; monitor parent compound degradation via LC-MS .

- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk .

- In Vitro Toxicity : Hemolytic activity (RBC lysis assay) and mitochondrial membrane potential (JC-1 staining) .

Q. What advanced analytical methods distinguish stereochemical or polymorphic variations?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry .

- Solid-State NMR : Identify polymorphs (e.g., anhydrous vs. hydrated forms) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity for formulation stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.